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Compound of Interest

Compound Name:
(S)-Methyl 3-hydroxy-2-

methylpropanoate

Cat. No.: B058097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as (S)-Roche ester, is a

versatile and highly valuable chiral building block in modern organic synthesis. Its predefined

stereocenter at the C2 position makes it an ideal starting material for the asymmetric synthesis

of complex natural products and pharmaceutically active molecules. This document provides

detailed application notes and experimental protocols for the use of (S)-Methyl 3-hydroxy-2-
methylpropanoate in the total synthesis of three distinct classes of natural products: the

potent anticancer agent (+)-discodermolide, the cytotoxic marine natural product (-)-

spongidepsin, and the Golgi-disrupting fungal metabolite (+)-coprophilin.

Total Synthesis of (+)-Discodermolide
(+)-Discodermolide is a polyketide natural product isolated from the marine sponge

Discodermia dissoluta. It exhibits potent microtubule-stabilizing activity, leading to cell cycle

arrest and apoptosis, making it a promising candidate for cancer chemotherapy. The total

synthesis of (+)-discodermolide often utilizes (S)-Roche ester to construct key fragments of the

complex molecule.
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In several total syntheses of (+)-discodermolide, (S)-Roche ester serves as the chiral precursor

for the C1-C5 and C17-C24 fragments of the molecule. The synthesis involves a series of

stereocontrolled transformations to elaborate the carbon chain while preserving the initial

stereochemistry of the starting material.

Key Experimental Protocols
Protocol 1: Preparation of the C1-C5 Aldehyde Fragment

This protocol outlines the initial steps in the synthesis of a key aldehyde fragment derived from

(S)-Roche ester, as reported in the large-scale synthesis by Novartis.

Protection of the Hydroxyl Group: The primary hydroxyl group of (S)-Methyl 3-hydroxy-2-
methylpropanoate is protected as a p-methoxybenzyl (PMB) ether.

Reduction to the Aldehyde: The methyl ester is then reduced to the corresponding aldehyde.

Step Reaction
Reagents and
Conditions

Yield (%)

1 PMB Protection
PMB-Cl, NaH, THF, 0

°C to rt
>98

2 DIBAL-H Reduction
DIBAL-H, CH₂Cl₂, -78

°C
91

Protocol 2: Aldol Reaction and Elaboration

The aldehyde is then subjected to a substrate-controlled aldol reaction to introduce a new

stereocenter, followed by further functional group manipulations.

Boron-Mediated Aldol Reaction: A boron-mediated aldol reaction with an ethyl ketone

establishes the anti-1,3-diol relationship.

Hydroxyl-Directed Reduction: Subsequent reduction of the resulting ketone is directed by the

existing hydroxyl group to yield a syn-1,3-diol.
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Step Reaction
Reagents and
Conditions

Yield (%)
Diastereomeri
c Ratio

3 Aldol Reaction 9-BBN, Et₂O 85 >95:5

4 Reduction NaBH₄, MeOH 92 >98:2

Biological Activity: Microtubule Stabilization
(+)-Discodermolide binds to the taxol-binding site on β-tubulin, stabilizing microtubules and

preventing their depolymerization. This disruption of microtubule dynamics leads to mitotic

arrest and ultimately apoptosis in rapidly dividing cancer cells.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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